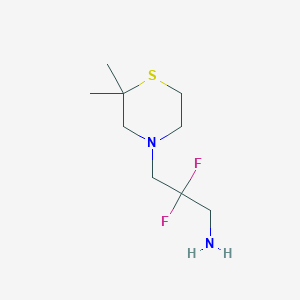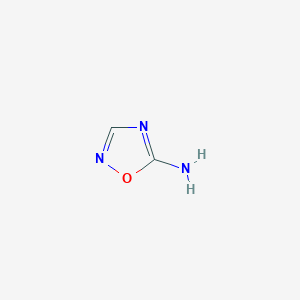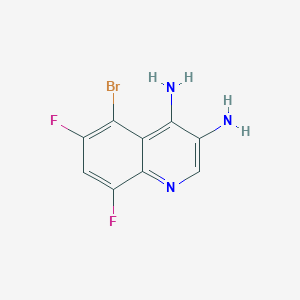![molecular formula C8H14N2O3 B13162839 Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)
Methyl [(piperidin-3-yl)carbamoyl]formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(piperidin-3-yl)carbamoyl]formate: is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(piperidin-3-yl)carbamoyl]formate typically involves the reaction of piperidine derivatives with formic acid derivatives. One common method is the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl [(piperidin-3-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl [(piperidin-3-yl)carbamoyl]formate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Piperidine derivatives have shown activity against various biological targets, making them candidates for developing new therapeutic agents .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of methyl [(piperidin-3-yl)carbamoyl]formate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as neurotransmission, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler structure with similar reactivity.
Piperidinone: An oxidized form of piperidine.
N-acylpiperidine: A derivative with an acyl group attached to the nitrogen atom.
Uniqueness: Methyl [(piperidin-3-yl)carbamoyl]formate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a carbamoyl and formate group makes it a versatile intermediate in organic synthesis and drug design .
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
methyl 2-oxo-2-(piperidin-3-ylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,10,11) |
Clé InChI |
VPKCGFJPQRCMEG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)NC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



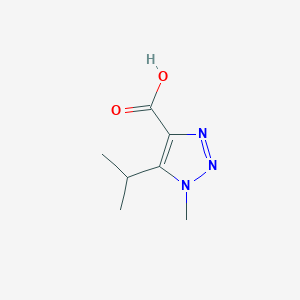

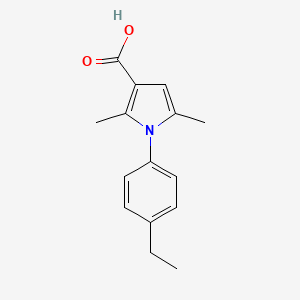
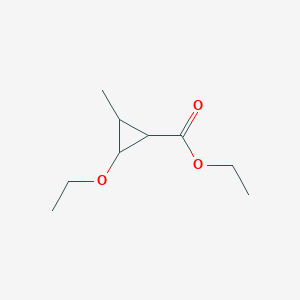

![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)

